REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=O)[C:12]([OH:14])=[O:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.CC1C=CC(S(NN)(=O)=O)=CC=1.C1COCC1.[BH4-].[Na+]>CO.CCO.O.Cl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:3.4,5.6|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO.CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WAIT
|
Details
|
at an additional 6 h at 80° C
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |